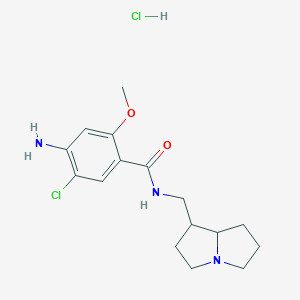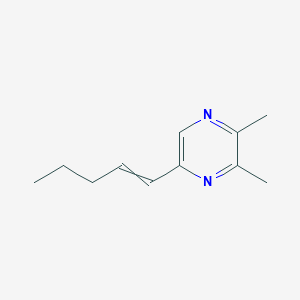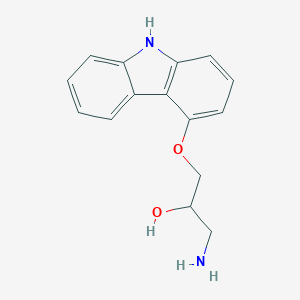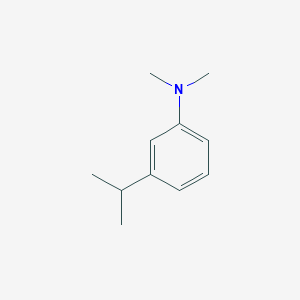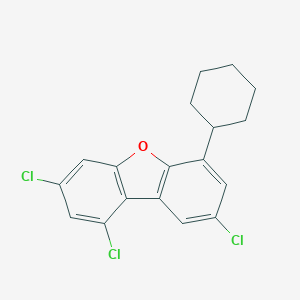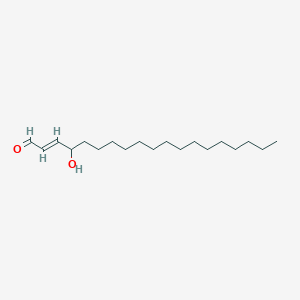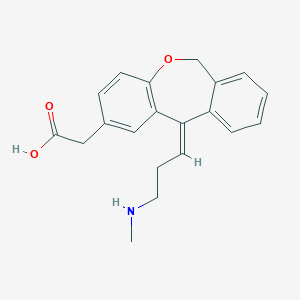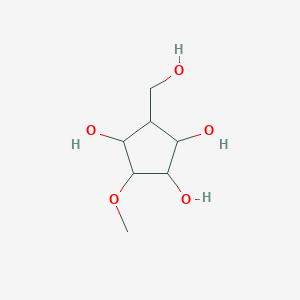
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol, also known as MHTP, is a natural compound found in the roots of the Chinese herb Cistanche deserticola. MHTP has been the subject of several scientific studies due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol is not fully understood, but it is thought to work by modulating various signaling pathways in the body. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth, as well as the Nrf2 pathway, which is involved in antioxidant defense. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has also been shown to inhibit the NF-kB pathway, which is involved in inflammation.
Biochemical and physiological effects:
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol can protect cells from oxidative stress and apoptosis. In animal studies, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to improve heart function and reduce inflammation. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol in lab experiments is that it is a natural compound, which may make it safer and less toxic than synthetic compounds. However, one limitation is that 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol is not widely available and may be expensive to obtain.
Orientations Futures
There are several future directions for research on 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of heart failure. Further studies are needed to fully understand the mechanism of action of 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol is a natural compound found in the roots of the Chinese herb Cistanche deserticola. It has been studied for its potential therapeutic properties in various fields, including neurology, cardiology, and immunology. 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have neuroprotective, cardioprotective, and immunomodulatory effects. While there are limitations to using 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol in lab experiments, it has potential as a safe and effective natural compound for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol can be synthesized from the root extract of Cistanche deserticola. The extraction process involves grinding the roots and soaking them in a solvent, such as ethanol, for several hours. The extract is then filtered and concentrated to obtain 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol.
Applications De Recherche Scientifique
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been studied for its potential therapeutic properties in various fields, including neurology, cardiology, and immunology. In neurology, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have a positive effect on heart function and may be useful in the treatment of heart failure. In immunology, 2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
142878-30-6 |
|---|---|
Nom du produit |
2-Methoxy-5-hydroxymethylcyclopentane-1,3,4-triol |
Formule moléculaire |
C7H14O5 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-5-methoxycyclopentane-1,2,4-triol |
InChI |
InChI=1S/C7H14O5/c1-12-7-5(10)3(2-8)4(9)6(7)11/h3-11H,2H2,1H3 |
Clé InChI |
CXHDBGBAGQDGGV-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(C1O)O)CO)O |
SMILES canonique |
COC1C(C(C(C1O)O)CO)O |
Synonymes |
2-methoxy-5-hydroxymethylcyclopentane-1,3,4-triol salpantiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
